umifenovir - 131707-25-0

umifenovir

Catalog Number: EVT-292191
CAS Number: 131707-25-0
Molecular Formula: C22H25BrN2O3S
Molecular Weight: 477.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

What is Arbidol exactly?

Arbidol, an intermediate in the synthesizing Arbidol Sulfoxide, is a metabolite and medicinal agent for viral infections.

An indole derivative with broad-spectrum antiviral activity

History of Arbidol

Arbidol is an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used to treat and prophylaxis influenza and other respiratory infections. It has been used in Russia for approximately 25 years and in China since 2006. Its invention is due to the collaboration of Russian scientists from various research institutes 40-50 years ago. There are reports that it was chemically synthesized back in 1993. Umifenovir can exert an antiviral effect through multiple pathways. This has led to an extensive investigation into its use for various RNA and DNA viruses. The development of resistance against umifenovir is insignificant, so this dual activity could also provide additional protection.

Biological activity of Arbidol

Arbidol can be taken orally as an indole derivative. It has broad-spectrum potential antiviral and anti-inflammatory activity. Arbidol inhibits the virus envelope's formation with the host cell membrane when taken orally. This results in the prevention of viral infection and replication. Umifenovir might also reduce the expressions of IL-1b, IL-6, IL-12, and tumor necrosis factor-alpha (TNF)a and promote IL-10. This may decrease inflammation.

Arbidol is an indole derivative having broad-spectrum antiviral properties. It prevents virus-mediated fusion to target membranes and blocks virus entry into targeted cells.

Arbidol is an antiviral against many enveloped and non-enveloped RNA viruses. It is 50 or 100 mg/kg/day and reduces the mean pulmonary viral yields and mortality rates in mice infected with FLU-A. (A/PR/8/34H1N1). Arbidol may be a target for SARS-CoV-2 spike glycoprotein. It may also block its trimerization.

This will decrease cell adhesion as well as virus entry.

Arbidol is an experimental, oral active broad-spectrum antiviral drug that has activity against both enveloped and non-enveloped viruses. Arbidol has been used as an anti-influenza agent. Arbidol is a potent inhibitor of the fusion of virus and host cells. Arbidol in vitro is an effective inhibitor of SARS/CoV-2. Arbidol is anti-inflammatory.

Mechanism of action of Arbidol

Arbidol inhibits influenza virus membrane fusion

. Arbidol stops the virus from reaching the target host cells. Fusion between the viral envelope and target cell membrane is prevented. This prevents the virus from entering the target cell and protects them against infection.

Uses of Arbidol

Arbidol is used in Russia, China, and other countries to treat COVID and influenza.

Arbidol is being investigated as a prophylactic treatment for COVID-19, caused by SARS/CoV2 infections. It also can be used in combination with other HIV therapies currently available or under investigation.

Synthesis Analysis

The synthesis of umifenovir generally involves a multi-step process starting with indole-3-carboxylic acid. [] The key steps include:

The specific reaction conditions and reagents employed can vary depending on the desired scale and purity of the final product. Various modifications and optimizations to the synthesis have been reported, aiming to improve yield and purity. []

Molecular Structure Analysis
  • Sulfoxidation: Umifenovir undergoes metabolic sulfoxidation to form its major metabolite, sulfinylumifenovir. This reaction is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. []
  • Glucuronidation: Umifenovir is also subject to glucuronidation, a phase II metabolic reaction that conjugates the drug with glucuronic acid. UGT1A9 has been identified as the primary enzyme responsible for umifenovir glucuronidation. []
  • Salt formation: Umifenovir can form salts with various anions, including maleate, fumarate, and succinate. These salts exhibit distinct crystal structures and physicochemical properties, which can potentially influence drug solubility and bioavailability. []
Mechanism of Action

Umifenovir is classified as a fusion inhibitor, primarily targeting the process by which viruses fuse with host cells, thereby preventing viral entry and subsequent replication. [, , , , ] The mechanism of action involves:

  • Membrane Interaction: Umifenovir incorporates into cellular and viral membranes, potentially altering membrane fluidity and stability. []
  • Viral Protein Binding: Umifenovir binds to viral envelope proteins, particularly the hemagglutinin (HA) protein of influenza viruses and the spike (S) protein of coronaviruses. [, ]
  • Fusion Inhibition: By binding to viral fusion proteins, umifenovir stabilizes their prefusion conformation, preventing the conformational changes necessary for membrane fusion and viral entry. []
Physical and Chemical Properties Analysis
  • Solubility: Umifenovir exhibits limited solubility in water, requiring formulation strategies to enhance its dissolution and bioavailability. [, ]
  • Lipophilicity: Umifenovir is lipophilic, facilitating its incorporation into cell membranes and its interaction with hydrophobic regions of viral proteins. []
  • Thermal Stability: Umifenovir demonstrates good thermal stability, allowing for its formulation into various dosage forms. []
  • Crystal Structure: Umifenovir can exist in different crystal forms, including salts and cocrystals, each with distinct physicochemical properties. [, ]
Applications
  • Antiviral Drug Development: Umifenovir has been investigated as a potential therapeutic agent against a wide range of viruses, including influenza, coronaviruses (including SARS-CoV and MERS-CoV), flaviviruses (such as Zika virus, West Nile virus, and tick-borne encephalitis virus), and respiratory syncytial virus (RSV). [, , , , ]
  • Drug Combination Studies: Researchers have explored the use of umifenovir in combination with other antiviral drugs to enhance antiviral efficacy and potentially overcome drug resistance. [, ]
  • Structure-Activity Relationship (SAR) Studies: Scientists have synthesized and evaluated numerous analogs of umifenovir to elucidate the structural features crucial for its antiviral activity and identify compounds with improved potency and pharmacokinetic profiles. []
  • Mechanistic Studies: Research has focused on understanding the molecular mechanisms underlying the antiviral activity of umifenovir, including its interactions with viral proteins and its effects on membrane dynamics. [, ]
  • Diagnostic Tool Development: The unique binding properties of umifenovir have been explored for the development of diagnostic tools for detecting specific viral infections. []
Future Directions
  • Exploring New Applications: Investigating the potential of umifenovir in non-viral applications, such as its reported antioxidant and antimetastatic activities, warrants further exploration. []

Oseltamivir (Tamiflu)

Relevance: Oseltamivir is frequently mentioned alongside Umifenovir in the context of influenza treatment. Several studies investigate the efficacy of combining both drugs, finding a significant increase in therapeutic efficacy compared to monotherapy. [, ] This suggests a potential synergistic effect between Umifenovir's fusion inhibition and Oseltamivir's neuraminidase inhibition. One study also highlights the contrast in resistance development, noting that while Oseltamivir-resistant influenza strains are emerging, no such resistance was observed for Umifenovir. []

Kagocel

Relevance: Several studies investigate the combined use of Umifenovir and Kagocel for treating influenza, demonstrating a significant increase in therapeutic efficacy compared to Umifenovir monotherapy. [, ] This improved outcome is attributed to Kagocel's ability to enhance the immune response, working in tandem with Umifenovir's direct antiviral activity.

Lopinavir/Ritonavir (Kaletra)

Relevance: In the context of COVID-19 treatment, Lopinavir/Ritonavir is frequently compared to Umifenovir. Some studies suggest that Umifenovir might be a more favorable option due to its potentially higher efficacy and lower frequency of adverse reactions. [] One study found the mortality rate and need for ICU admission to be significantly lower in the Umifenovir group compared to the Lopinavir/Ritonavir group. []

Zanamivir (Relenza)

Relevance: Zanamivir is mentioned alongside Umifenovir and Oseltamivir as part of the arsenal of antiviral drugs used against influenza. [] The development of resistance to neuraminidase inhibitors is highlighted as a concern, prompting the exploration of alternative antiviral strategies.

Rimantadine

Relevance: Rimantadine, along with Amantadine (another M2 protein inhibitor), is mentioned as an older class of influenza antivirals that have become largely ineffective due to widespread resistance. [, ] This highlights the ongoing need for new and effective antiviral drugs, with Umifenovir positioned as a potential alternative.

Amantadine

Relevance: Like Rimantadine, Amantadine's relevance lies in its waning efficacy due to widespread resistance, emphasizing the need for alternative antivirals like Umifenovir. [, ] One study even investigates a new aminoadamantane derivative, 2HCl*H-His-Rim, which demonstrates higher antiviral activity against influenza A compared to Arbidol and retains efficacy against Rimantadine and Amantadine-resistant strains. []

Favipiravir (Avigan, Favilavir)

Relevance: Favipiravir is recognized as a promising antiviral drug with demonstrated efficacy against influenza and potential against SARS-CoV-2. [, , ] It is often mentioned alongside Umifenovir as a potential treatment option for COVID-19, with ongoing research exploring the efficacy and safety of both drugs.

Ribavirin

Relevance: Ribavirin is mentioned as a potential treatment option for COVID-19 and other viral infections. [, , ] It is sometimes compared to Umifenovir, with some studies suggesting that Umifenovir might have better efficacy and a more favorable safety profile.

Baloxavir Marboxil (Xofluza)

Relevance: Baloxavir Marboxil is a newer antiviral drug that shows promise in treating influenza and potentially avoiding resistance development, especially when co-administered with other antivirals. [] Its emergence highlights the ongoing search for improved influenza treatments and is mentioned in the context of discussing various antiviral strategies alongside Umifenovir.

Hydroxychloroquine

Relevance: Hydroxychloroquine gained attention as a potential treatment option for COVID-19, and its efficacy and safety have been widely studied. [, , , ] In the context of Umifenovir research, hydroxychloroquine is often mentioned as a comparator drug in clinical trials evaluating the effectiveness of different COVID-19 treatment regimens.

Chloroquine

Relevance: Chloroquine, like hydroxychloroquine, was investigated as a potential treatment option for COVID-19. [, ] Its mention in Umifenovir research is often in the context of comparing the efficacy and safety of different antiviral and repurposed drugs for COVID-19 treatment.

2HCl*H-His-Rim

Relevance: The development of 2HClH-His-Rim directly relates to Umifenovir by highlighting the ongoing search for effective influenza antivirals, particularly those that can overcome existing drug resistance. One study directly compares the antiviral activity of 2HClH-His-Rim to Arbidol, finding it to be slightly higher. [] This suggests that 2HCl*H-His-Rim could be a promising candidate for further development as a potential influenza treatment.

Properties

CAS Number

131707-25-0

Product Name

Arbidol

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

Molecular Formula

C22H25BrN2O3S

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3

InChI Key

KCFYEAOKVJSACF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3

Solubility

"Expected to be poorly soluble"

Synonyms

1-methyl-2-((phenylthio)methyl)-3-carbethoxy-4-((dimethylamino)methyl)-5-hydroxy-6-bromindole hydrochloride
arbidol
arbidole
umifenovi

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.